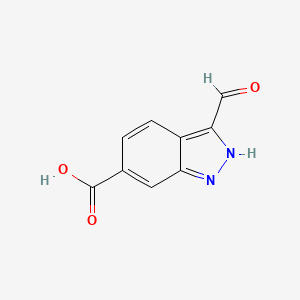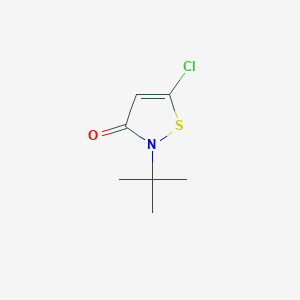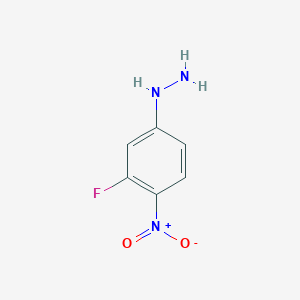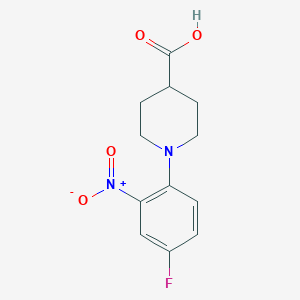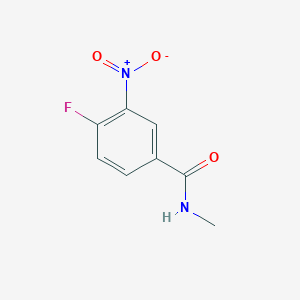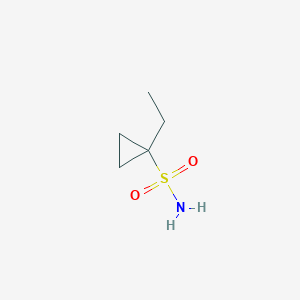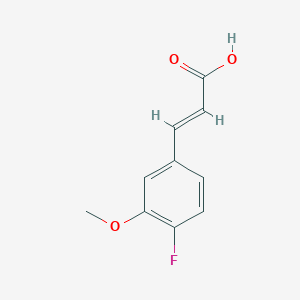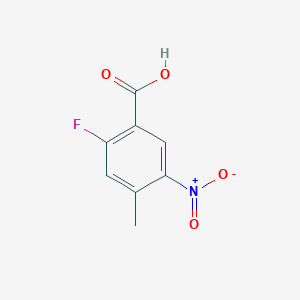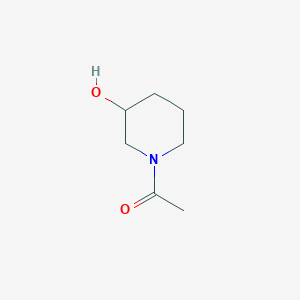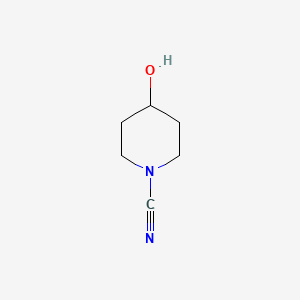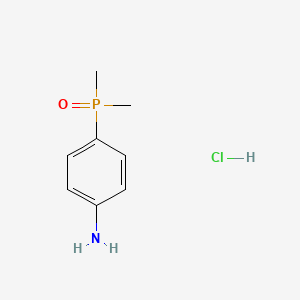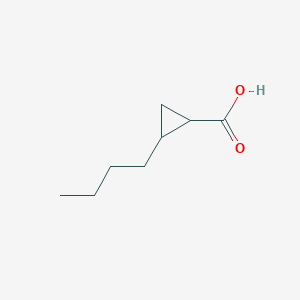
2-丁基环丙烷羧酸
描述
2-Butylcyclopropanecarboxylic acid is a cyclopropane derivative that is of interest in various fields of chemistry and biology due to its unique structure and potential applications. While the provided papers do not directly discuss 2-butylcyclopropanecarboxylic acid, they do provide insights into the synthesis, molecular structure, and properties of related cyclopropane derivatives, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of cyclopropane derivatives is a topic of significant interest. For instance, the synthesis of methyl-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate was achieved through a Hofmann rearrangement mediated by trichloroisocyanuric acid, demonstrating the versatility of this method in accommodating various functional groups . Similarly, the synthesis of 2-fluoro-1-aminocyclopropane-1-carboxylic acid involved cyclopropanation followed by a series of reactions including Curtius rearrangement and oxidative cleavage . These methods could potentially be adapted for the synthesis of 2-butylcyclopropanecarboxylic acid by altering the starting materials or reaction conditions.
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives is crucial for their chemical behavior. The crystal and molecular structure of a derivative of 1-aminocyclopropanecarboxylic acid was determined by X-ray analysis, revealing the Z-configuration of the cyclopropane ring and the presence of intermolecular hydrogen bonds . This information is valuable for predicting the behavior of 2-butylcyclopropanecarboxylic acid in a crystalline environment.
Chemical Reactions Analysis
Cyclopropane derivatives can undergo a variety of chemical reactions. The synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid involved iodocarbocyclization and azidation, among other steps . Additionally, the synthesis of 2,2-dialkyl-1-aminocyclopropanecarboxylic acids from α-chloro ketimines involved ring closure and hydrolytic conversion . These reactions highlight the reactivity of the cyclopropane ring and the potential transformations that 2-butylcyclopropanecarboxylic acid might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. For example, the crystal structure analysis of a chiral cyclic amino acid ester revealed a bicyclo[2.2.2]octane structure, which impacts its physical properties . The synthesis and resolution of 2,2-dimethylcyclopropane carboxylic acid discussed various synthesis routes and the importance of chirality, which is also relevant for understanding the properties of 2-butylcyclopropanecarboxylic acid .
科学研究应用
Carboxylic acids are versatile organic compounds that have a wide range of applications in various scientific fields . Here are some general applications of carboxylic acids:
-
Organic Synthesis : Carboxylic acids play a crucial role in organic synthesis. They are involved in various organic reactions, such as substitution, elimination, oxidation, and coupling .
-
Nanotechnology : Carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
-
Polymers : In the field of polymers, carboxylic acids have applications as monomers, additives, catalysts, etc .
-
Medical Field : Carboxylic acids have various applications in the medical field. For example, some carboxylic acids, such as citric acid, lactic acid, or fumaric acid, are produced from fermentation and are applied in the food industry .
-
Pharmacy : Carboxylic acids are used in the synthesis of various pharmaceutical compounds .
-
Modification of Surfaces : Carboxylic acids are used for the modification of surfaces of nanoparticles and nanostructures, such as carbon nanotubes and graphene .
属性
IUPAC Name |
2-butylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-3-4-6-5-7(6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITGHZCLHRJIAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50604072 | |
| Record name | 2-Butylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50604072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butylcyclopropanecarboxylic acid | |
CAS RN |
13536-04-4 | |
| Record name | 2-Butylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50604072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1343042.png)
![5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1343044.png)

